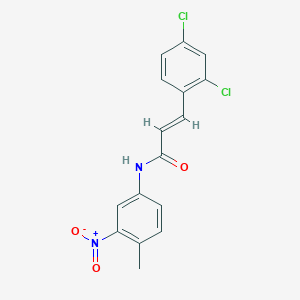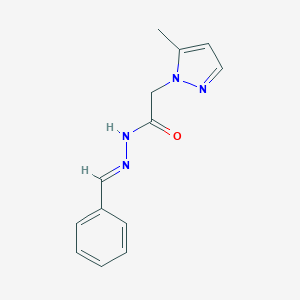![molecular formula C17H12N2O5 B449826 3,5-DIHYDROXY-N'~1~-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B449826.png)
3,5-DIHYDROXY-N'~1~-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]BENZOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dihydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide is a complex organic compound with the molecular formula C17H12N2O5 and a molecular weight of 324.29 g/mol This compound is known for its unique structure, which includes a chromen-3-yl moiety and a benzohydrazide group
Méthodes De Préparation
The synthesis of 3,5-dihydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide typically involves the condensation of 3,5-dihydroxybenzohydrazide with 4-oxo-4H-chromene-3-carbaldehyde . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Analyse Des Réactions Chimiques
3,5-dihydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Applications De Recherche Scientifique
3,5-dihydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for studying enzyme kinetics and protein interactions.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3,5-dihydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the STAT5 (Signal Transducer and Activator of Transcription 5) protein . By binding to this protein, the compound can modulate various cellular pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
3,5-dihydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide can be compared with other similar compounds, such as:
N’-[(4-oxo-4H-chromen-3-yl)methylene]nicotinohydrazide: This compound also contains a chromen-3-yl moiety and exhibits similar inhibitory effects on proteins.
Isoginkgetin: A biflavonoid compound with a similar chromen-2-yl structure, known for its inhibitory effects on MMP9 and pre-mRNA splicing.
These comparisons highlight the unique structural features and biological activities of 3,5-dihydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C17H12N2O5 |
|---|---|
Poids moléculaire |
324.29g/mol |
Nom IUPAC |
3,5-dihydroxy-N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H12N2O5/c20-12-5-10(6-13(21)7-12)17(23)19-18-8-11-9-24-15-4-2-1-3-14(15)16(11)22/h1-9,20-21H,(H,19,23)/b18-8+ |
Clé InChI |
ZWYZYQKDQCGSOT-QGMBQPNBSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CC(=CC(=C3)O)O |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=CC(=CC(=C3)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CC(=CC(=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-butoxy-N'-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]benzylidene}benzohydrazide](/img/structure/B449743.png)
![N-[3-(pentanoylamino)-4-(phenyldiazenyl)phenyl]pentanamide](/img/structure/B449747.png)

![N'-[4-(dimethylamino)benzylidene]-2-(2,4-dimethylanilino)propanohydrazide](/img/structure/B449749.png)
![N'~1~-{4-[(4-IODOPHENOXY)METHYL]BENZOYL}-2,2,3,3-TETRAMETHYL-1-CYCLOPROPANECARBOHYDRAZIDE](/img/structure/B449750.png)
![N'-(2,4-dichlorobenzylidene)-5-[(4-propylphenoxy)methyl]-2-furohydrazide](/img/structure/B449752.png)
![methyl 4-({2-[(E)-(2-nonanoylhydrazinylidene)methyl]phenoxy}methyl)benzoate](/img/structure/B449753.png)
![2-{2-methoxy-4-[2-(3-methylbenzoyl)carbohydrazonoyl]phenoxy}-N-phenylacetamide](/img/structure/B449754.png)

![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B449763.png)

![N'-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-2-methyl-3-furohydrazide](/img/structure/B449767.png)
![N'~1~-{(E)-1-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3,4,5-TRIMETHOXYBENZOHYDRAZIDE](/img/structure/B449769.png)
![N'-[(3E)-dihydrothiophen-3(2H)-ylidene]-3-methyl-4-nitrobenzohydrazide](/img/structure/B449770.png)
